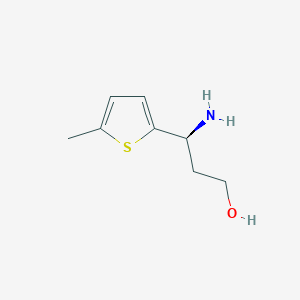
(3S)-3-Amino-3-(5-methyl(2-thienyl))propan-1-OL
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3S)-3-Amino-3-(5-methyl(2-thienyl))propan-1-OL is a chiral compound with a unique structure that includes an amino group, a hydroxyl group, and a thienyl ring. This compound is of interest in various fields of scientific research due to its potential biological activities and its role as an intermediate in the synthesis of more complex molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-Amino-3-(5-methyl(2-thienyl))propan-1-OL typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-methyl-2-thiophenecarboxaldehyde.
Formation of Intermediate: The aldehyde is subjected to a reductive amination reaction with an appropriate amine to form the corresponding amine intermediate.
Reduction: The intermediate is then reduced using a reducing agent such as sodium borohydride to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures.
化学反応の分析
Types of Reactions
(3S)-3-Amino-3-(5-methyl(2-thienyl))propan-1-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be further reduced to modify the thienyl ring or the amino group.
Substitution: The amino group can participate in nucleophilic substitution reactions to form derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone, while substitution reactions can produce various alkylated or acylated derivatives.
科学的研究の応用
(3S)-3-Amino-3-(5-methyl(2-thienyl))propan-1-OL has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism by which (3S)-3-Amino-3-(5-methyl(2-thienyl))propan-1-OL exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.
類似化合物との比較
Similar Compounds
(3S)-3-Amino-3-(5-methyl(2-thienyl))propan-1-OL: shares similarities with other amino alcohols and thienyl-containing compounds.
(3S)-3-Amino-3-(2-thienyl)propan-1-OL: A similar compound with a different substitution pattern on the thienyl ring.
(3S)-3-Amino-3-(5-methyl(3-thienyl))propan-1-OL: Another analog with a different position of the methyl group.
Uniqueness
The unique combination of the amino group, hydroxyl group, and thienyl ring in this compound gives it distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
特性
分子式 |
C8H13NOS |
|---|---|
分子量 |
171.26 g/mol |
IUPAC名 |
(3S)-3-amino-3-(5-methylthiophen-2-yl)propan-1-ol |
InChI |
InChI=1S/C8H13NOS/c1-6-2-3-8(11-6)7(9)4-5-10/h2-3,7,10H,4-5,9H2,1H3/t7-/m0/s1 |
InChIキー |
DOKNARALGPKJCL-ZETCQYMHSA-N |
異性体SMILES |
CC1=CC=C(S1)[C@H](CCO)N |
正規SMILES |
CC1=CC=C(S1)C(CCO)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


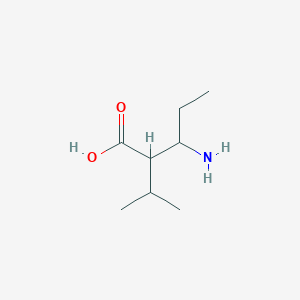
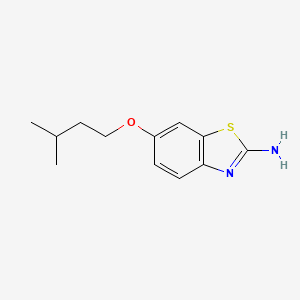
![2-(Chloromethyl)-8,8-dimethyl-1,4,7-trioxaspiro[4.4]nonane](/img/structure/B15274100.png)
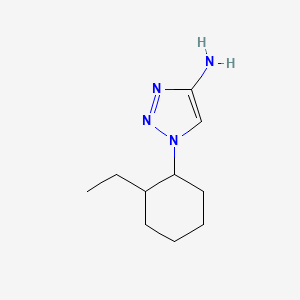

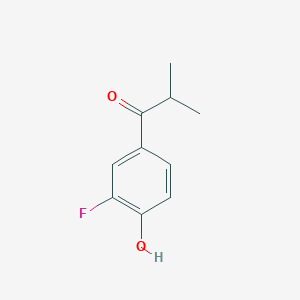
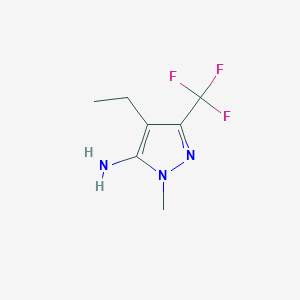
![[2-(Azetidin-3-yloxy)acetyl]urea](/img/structure/B15274131.png)
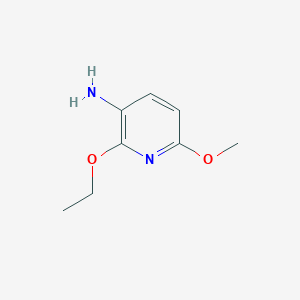
![[(4-Bromothiophen-2-yl)methyl][(5-bromothiophen-2-yl)methyl]amine](/img/structure/B15274138.png)
![1-[(5-Methylpyridin-3-yl)methyl]cyclopropane-1-carbaldehyde](/img/structure/B15274150.png)


amine](/img/structure/B15274177.png)
